![molecular formula C6H11NO B572724 2-Azaspiro[3.3]heptan-6-ol CAS No. 1256352-97-2](/img/structure/B572724.png)

2-Azaspiro[3.3]heptan-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

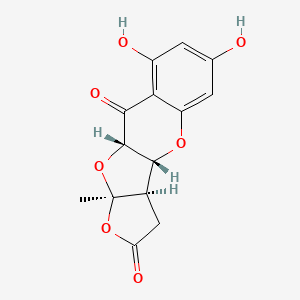

2-Azaspiro[3.3]heptan-6-ol is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptan-6-ol involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis

The molecular structure of 2-Azaspiro[3.3]heptan-6-ol is characterized by a spirocyclic scaffold, which is a distinctive class of organic compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Azaspiro[3.3]heptan-6-ol are characterized by the ring closure of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Physical And Chemical Properties Analysis

2-Azaspiro[3.3]heptan-6-ol is a liquid at room temperature . It has a molecular weight of 113.16 and a molecular formula of C6H11NO .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

2-Azaspiro[3.3]heptan-6-ol serves as an intermediate in pharmaceutical synthesis, particularly in the production of drug-like compounds .

Medicinal Chemistry and Drug Design

This compound is used in medicinal chemistry as it is an analogue of natural compounds like ornithine and GABA, which are significant in biological processes. Its structural properties make it beneficial for drug design .

Chemical Synthesis

The 2-Azaspiro[3.3]heptan-6-ol structure is a valuable target in chemical synthesis due to its potential as a surrogate for morpholine and other small, saturated rings found in approved drugs .

DNA-Encoded Libraries

In drug discovery programs, azaspiro[3.3]heptanes are important synthetic targets. The challenges associated with their preparation and diversification have led to limited applications, but they remain valuable for exploring novel chemical spaces .

Biological Process Analogues

Compounds derived from 2-Azaspiro[3.3]heptan-6-ol act as analogues for natural compounds involved in essential biological processes, making them useful in various research applications related to health and disease .

Chemical Space Exploration

Intermediates and derivatives of 2-Azaspiro[3.3]heptan-6-ol provide a means to probe novel chemical spaces that are complementary to ring systems commonly found in approved drugs, thus expanding the horizons of chemical research .

Solvent Effects Investigation

Research involving 2-Azaspiro[3.3]heptan-6-ol also includes investigating the effects of solvents on its properties, which is crucial for understanding its behavior in different chemical environments .

Structural Surrogates for Drug Compounds

The compound serves as a structural surrogate for other complex molecules in drug compounds, aiding in the synthesis of new medications with potentially improved efficacy and safety profiles .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-azaspiro[3.3]heptan-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-1-6(2-5)3-7-4-6/h5,7-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSAWOLLGHOTJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CNC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)

![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)

![6-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B572655.png)

![Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B572657.png)

![2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine](/img/structure/B572660.png)